

An In-Depth Technical Guide to the Synthesis of 5-Bromo-2-hydroxybenzohydrazide

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Compound of Interest

Compound Name:	5-Bromo-2-hydroxybenzohydrazide
Cat. No.:	B1330707

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide details a robust and efficient two-step synthesis pathway for **5-Bromo-2-hydroxybenzohydrazide**, a valuable building block in medicinal chemistry and drug discovery. The synthesis commences with the readily available 5-bromosalicylic acid, which undergoes esterification to yield the key intermediate, methyl 5-bromo-2-hydroxybenzoate. Subsequent hydrazinolysis of this ester affords the target molecule. This guide provides detailed, step-by-step experimental protocols, an in-depth discussion of the reaction mechanisms, and field-proven insights into the causality behind experimental choices, ensuring scientific integrity and reproducibility. All quantitative data is summarized for clarity, and the synthesis workflow is visually represented.

Introduction: The Significance of 5-Bromo-2-hydroxybenzohydrazide

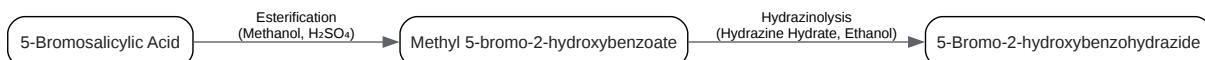
5-Bromo-2-hydroxybenzohydrazide, also known as 5-bromosalicylhydrazide, is a crucial scaffold in the synthesis of a wide array of heterocyclic compounds with significant biological activities. The presence of the bromo-, hydroxyl-, and hydrazide functionalities provides multiple reaction sites for further molecular elaboration, making it a versatile precursor for the development of novel therapeutic agents. Its derivatives have shown promise as antimicrobial,

antitubercular, and anticancer agents. A reliable and well-characterized synthesis pathway is therefore of paramount importance to researchers in the field of drug development.

The Synthetic Pathway: A Two-Step Approach

The most common and efficient synthesis of **5-Bromo-2-hydroxybenzohydrazide** is a two-step process starting from 5-bromosalicylic acid. This pathway is favored for its high yields and relatively straightforward procedures.

The overall synthesis pathway is as follows:



Mechanism of Fischer Esterification

1. Protonation of Carbonyl Oxygen
2. Nucleophilic Attack by Methanol
3. Proton Transfer
4. Elimination of Water
5. Deprotonation

Mechanism of Hydrazinolysis

1. Nucleophilic Attack by Hydrazine
2. Elimination of Methoxide
3. Proton Transfer

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